molecular formula C9H7N B14364858 4-(But-1-en-3-yn-1-yl)pyridine CAS No. 90347-84-5

4-(But-1-en-3-yn-1-yl)pyridine

Cat. No.: B14364858
CAS No.: 90347-84-5
M. Wt: 129.16 g/mol
InChI Key: ZLYCRNJSTBRGIH-UHFFFAOYSA-N
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Description

4-(But-1-en-3-yn-1-yl)pyridine (CAS 90347-84-5) is an organic compound with the molecular formula C9H7N . It features a unique structure combining a pyridine ring with a but-1-en-3-ynyl chain, making it a valuable building block in chemical synthesis and materials science research. This compound is part of a class of molecules studied for their potential in developing bioactive substances . Pyridine derivatives are prominent scaffolds in medicinal chemistry, often found in compounds investigated for various therapeutic applications . The distinct enyne moiety (a combined alkene and alkyne) presents opportunities for further chemical modifications, including participation in cyclization and annulation reactions to construct more complex nitrogen-containing heterocycles . Researchers utilize this compound strictly in laboratory settings for scientific exploration. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90347-84-5

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

4-but-1-en-3-ynylpyridine

InChI

InChI=1S/C9H7N/c1-2-3-4-9-5-7-10-8-6-9/h1,3-8H

InChI Key

ZLYCRNJSTBRGIH-UHFFFAOYSA-N

Canonical SMILES

C#CC=CC1=CC=NC=C1

Origin of Product

United States

Precision Synthetic Methodologies for 4 but 1 En 3 Yn 1 Yl Pyridine and Analogues

Strategies for Constructing the Pyridyl-Butenynyl Scaffold

The assembly of the core pyridyl-butenynyl structure can be achieved through several strategic disconnections, either by forming the pyridine (B92270) ring with the side chain already present on a precursor or by attaching the side chain to a pre-formed pyridine ring.

The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)-C(sp) bonds and represents a highly effective method for constructing the pyridyl-butenynyl system. This reaction typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, often with a copper(I) co-catalyst. researchgate.net To synthesize the target scaffold, two primary routes are viable: coupling a 4-halopyridine with but-1-en-3-yne or coupling 4-ethynylpyridine (B1298661) with a vinyl halide.

The reaction's success is often dependent on the choice of catalyst, base, solvent, and ligands. While palladium complexes are standard, research has explored replacing palladium with cheaper, more abundant metals like copper to improve the sustainability of the process. rsc.org Solvents play a critical role, with polar aprotic solvents like DMF being common, although greener alternatives such as γ-valerolactone-based ionic liquids are emerging to reduce environmental impact. beilstein-journals.orglucp.netbeilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling of Pyridines

Pyridine SubstrateCoupling PartnerCatalyst SystemBase/SolventYieldReference
IodoarenesPhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%)None / Tetrabutylphosphonium 4-ethoxyvalerateGood to Excellent beilstein-journals.org
Aryl IodidesTerminal AlkynesCuI (10 mol%) / Ligand (30 mol%)K₂CO₃ / DMFGood rsc.org
Aryl IodidesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIAmine BaseGeneral Method researchgate.net
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%)None / Tetrabutylphosphonium 4-ethoxyvalerate95% beilstein-journals.org

Beyond a single-step cross-coupling, the pyridyl-butenynyl scaffold can be constructed through sequential alkenylation and alkynylation reactions. This offers flexibility in introducing the double and triple bonds. For instance, a 4-halopyridine can first undergo a Sonogashira-type reaction to introduce an ethynyl (B1212043) group. The resulting 4-ethynylpyridine can then be subjected to a vinylation reaction to form the en-yne structure.

Alternatively, direct C-H functionalization methods are emerging as powerful, atom-economical alternatives. Manganese(I)-catalyzed C-H alkenylation of heteroarenes with 1,3-diynes provides a highly selective route to 1,3-enynes. acs.org Another approach involves the regioselective functionalization of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with specific reagents, can selectively introduce alkyl, aryl, or alkynyl groups at the C2 position. organic-chemistry.org While this highlights a method for C2 substitution, it underscores the principle of using activated pyridine species to control the site of new bond formation. organic-chemistry.org

The synthesis of propargylamines, which are structurally related to the target, can be achieved through the catalytic alkynylation of imines, demonstrating the utility of building nitrogen-containing heterocycles through C-C bond formation with alkyne precursors. uantwerpen.be

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for synthesizing complex heterocyclic systems like pyridines. bohrium.comtandfonline.com These methods offer significant advantages in terms of atom economy and operational simplicity. The Hantzsch pyridine synthesis and its variations are classic examples, though modern MCRs often employ different components and catalysts to access diverse substitution patterns. mdpi.com

Annulation, or ring-forming, reactions provide another powerful route. Strategies involving the cyclization of 1,n-enynes are particularly relevant. For example, a Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides has been shown to produce substituted pyridines. beilstein-journals.org Similarly, radical cascade cyclizations of 1,5-enynes with sulfonylhydrazides can yield meta-sulfonyl-functionalized pyridines, showcasing how a pre-formed enyne can direct the formation and functionalization of the pyridine ring. rsc.org Rhodium-catalyzed C-H activation followed by an alkenylation/electrocyclization/aromatization sequence using imines and alkynes also provides access to highly substituted pyridines in a one-pot process. organic-chemistry.org

Table 2: Selected Annulation and Multicomponent Reactions for Pyridine Synthesis

Reaction TypeKey PrecursorsConditionsProduct TypeReference
Aza-Annulation2-en-4-ynyl azidesAg-mediated, TFA3,6-disubstituted pyridines beilstein-journals.org
Oxidative AnnulationCyclic ketones, PropargylamineCuCl₂ / i-PrOHFused pyridines nih.gov
[4+2] Cycloadditionα,β-unsaturated N-benzyl aldimines, AlkynesRh-catalyzed C-H activationHighly substituted pyridines organic-chemistry.org
Four-Component ReactionAldehydes, β-keto esters, Anilines, MalononitrileAqueous mediaPolysubstituted pyridines researchgate.net
Radical Cascade Cyclization1,5-Enynes, SulfonylhydrazidesTBHP, metal-freemeta-sulfonyl-pyridines rsc.org

Regioselective Control in the Synthesis of 4-Substituted Pyridyl Compounds

A significant challenge in pyridine chemistry is controlling the position of substitution. The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the C2 and C4 positions and electrophilic attack at the C3 position. Direct C-H functionalization often requires specific directing groups or catalysts to achieve high regioselectivity. researchgate.net

Several strategies have been developed to selectively functionalize the C4 position:

Use of Pyridine N-Oxides : Activation of the pyridine ring via N-oxidation enhances the reactivity of the C2 and C4 positions. While many reactions with N-oxides favor C2 substitution, conditions can be tuned to favor the C4 position. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Blocking Groups : A highly practical method involves the temporary installation of a blocking group at more reactive positions (e.g., C2 and C6) to direct functionalization to the C4 position. A recently developed method uses a fumarate-based blocking group to enable Minisci-type decarboxylative alkylations with high selectivity for the C4 position under acid-free conditions. nih.gov

Directed Lithiation : The use of a directing group at the C3 position can facilitate lithiation at C4. Subsequent quenching with an electrophile installs the desired functionality. For the synthesis of bis(2-halo-3-pyridyl) dichalcogenides, lithiation of 2-halopyridines with lithium diisopropylamine (B44863) (LDA) occurs selectively at the C3 position, demonstrating the powerful effect of existing substituents on regiocontrol. nih.gov

Catalytic Methods : Suzuki coupling reactions provide a reliable method for regioselective synthesis. For example, coupling a pre-formed 4-pyridylboronate with a suitable partner ensures the substituent is introduced exclusively at the C4 position. acs.org

Post-Synthetic Derivatization of 4-(But-1-en-3-yn-1-yl)pyridine Precursors

Post-synthetic modification involves synthesizing a simpler, functionalized pyridine and then elaborating the side chain to create the final butenyne structure. This approach adds modularity to the synthesis, allowing for the late-stage introduction of complexity.

A key precursor for this strategy is 4-ethynylpyridine, which can be synthesized reliably via Sonogashira coupling of 4-halopyridine with a protected alkyne followed by deprotection. The terminal alkyne on 4-ethynylpyridine is a versatile handle for further reactions. It can be converted to the butenyne moiety through various methods, including:

Coupling Reactions : A second cross-coupling reaction, such as a Sonogashira or Stille coupling with a vinyl halide or vinylstannane, respectively, can attach the vinyl group.

Hydrometallation/Coupling : Hydrozirconation or hydrostannylation of the terminal alkyne generates a vinylmetal species, which can then be coupled with a suitable electrophile.

Another versatile precursor is a 4-pyridylboronic ester. A diboration-electrocyclization sequence can provide access to a range of fused pyridine boronic ester building blocks. whiterose.ac.uk These intermediates are readily used in Suzuki coupling reactions to attach a wide variety of side chains, including a pre-formed butenyne fragment.

Advancements in Sustainable and Efficient Synthetic Routes for Pyridyl En-ynes

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For the synthesis of pyridyl en-ynes, this involves several key areas of advancement:

Green Solvents : There is a significant push to replace traditional, hazardous solvents like DMF and chlorinated hydrocarbons. Bio-derived solvents such as Cyrene™ and γ-valerolactone (GVL) have been successfully employed in Sonogashira couplings, offering a more sustainable reaction medium. beilstein-journals.orgbeilstein-journals.org Aqueous media are also being used for certain multicomponent reactions to synthesize pyridines. researchgate.net

Catalyst-Free and Metal-Free Reactions : Reducing reliance on expensive and potentially toxic heavy metals like palladium is a major goal. Multicomponent reactions can sometimes be performed under solvent-free and catalyst-free conditions. tandfonline.com Additionally, radical-mediated reactions, which can be initiated without transition metals, provide an alternative pathway for constructing the pyridine ring with desired functionalization. rsc.org

One-Pot and Tandem Reactions : Combining multiple synthetic steps into a single operation (a one-pot or tandem/cascade reaction) significantly improves efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time. The synthesis of pyridines from imines and alkynes via a one-pot C-H alkenylation/electrocyclization/aromatization sequence is a prime example of this approach. organic-chemistry.org Similarly, tandem annulations of 1,3-enynes provide direct access to functionalized pyridines from acyclic precursors. beilstein-journals.org

Atom Economy : Multicomponent and annulation reactions are inherently more atom-economical than many linear synthetic sequences, as more of the atoms from the starting materials are incorporated into the final product. Direct C-H functionalization strategies also excel in this regard by avoiding the pre-functionalization of substrates (e.g., halogenation). acs.org

Comprehensive Spectroscopic and Structural Characterization of 4 but 1 En 3 Yn 1 Yl Pyridine

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 4-(But-1-en-3-yn-1-yl)pyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the but-1-en-3-yn-1-yl side chain. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded and appear further downfield, while the meta protons (H-3 and H-5) would appear at a slightly higher field.

The protons of the but-1-en-3-yn-1-yl group would have characteristic chemical shifts. The olefinic protons would resonate in the δ 5.0-7.0 ppm range, with their coupling constant indicating the stereochemistry of the double bond (cis or trans). The acetylenic proton, being adjacent to a π-system, would likely appear in the δ 2.0-3.0 ppm region.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would be observed in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitrogen (C-2 and C-6) would be significantly downfield. The carbons of the enyne side chain would also show characteristic signals, with the sp-hybridized carbons of the alkyne appearing in the δ 65-90 ppm range and the sp²-hybridized carbons of the alkene in the δ 100-150 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridine H-2, H-6 8.5 - 8.7 d 4.0 - 6.0
Pyridine H-3, H-5 7.2 - 7.4 d 4.0 - 6.0
Olefinic H-1' 6.5 - 7.0 d 15.0 - 17.0 (trans) or 8.0 - 12.0 (cis)
Olefinic H-2' 5.5 - 6.0 dd Varies

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2, C-6 149 - 151
Pyridine C-3, C-5 120 - 122
Pyridine C-4 145 - 147
Olefinic C-1' 130 - 135
Olefinic C-2' 110 - 115
Acetylenic C-3' 80 - 85

Vibrational and Electronic Properties from Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands are expected. The C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The enyne side chain would exhibit a sharp, weak absorption band for the C≡C stretch around 2100-2200 cm⁻¹ and a medium intensity band for the C=C stretch around 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended conjugation provided by the but-1-en-3-yn-1-yl substituent attached to the pyridine ring is expected to result in absorption maxima at longer wavelengths compared to pyridine itself. Pyridine typically shows absorptions around 251 nm, 257 nm, and 264 nm. The conjugated enyne system would likely cause a bathochromic (red) shift, with π → π* transitions appearing in the 250-350 nm range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Acetylenic C-H Stretch ~3300 Sharp, Medium
Alkynyl C≡C Stretch 2100 - 2200 Weak, Sharp
Alkenyl C=C Stretch 1600 - 1650 Medium

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₉H₇N, which corresponds to a molecular weight of approximately 129.16 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion (M⁺) would be observed, confirming the elemental composition.

Under electron ionization (EI), the molecular ion is expected to be prominent. Fragmentation of the pyridine ring can occur, leading to characteristic losses. A common fragmentation pathway for pyridine derivatives is the loss of HCN (27 mass units). The side chain can also undergo fragmentation. Cleavage of the bond between the pyridine ring and the side chain could lead to a pyridyl cation or a C₄H₃ cation. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Chromatographic and Purity Assessment Techniques

The purity of this compound can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation and a sharp peak for the compound. ptfarm.plhelixchrom.com Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum.

Gas chromatography, suitable for volatile and thermally stable compounds, could also be employed. A non-polar or medium-polarity capillary column would be appropriate. The retention time would be characteristic of the compound under specific analytical conditions. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. Thin-Layer Chromatography (TLC) can be used for rapid purity checks and to monitor reaction progress during its synthesis.

Mechanistic Insights and Reactivity Profiles of 4 but 1 En 3 Yn 1 Yl Pyridine

Intrinsic Reactivity of the Pyridine (B92270) Heterocycle in 4-(But-1-en-3-yn-1-yl)pyridine

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, but with one carbon atom replaced by a nitrogen atom. bhu.ac.inijpsonline.com This substitution is not trivial and fundamentally alters the electronic properties and chemical reactivity of the ring system. ijpsonline.com

The presence of the highly electronegative nitrogen atom in the pyridine ring significantly influences the electron density distribution within the aromatic system. ijpsonline.com The nitrogen atom draws electron density from the ring carbons via an inductive effect, leading to a π-deficient or electron-poor aromatic system compared to benzene. This results in a non-uniform distribution of electron density, where the nitrogen atom itself possesses a lone pair of electrons in an sp² hybrid orbital, making it a basic and nucleophilic center. bhu.ac.in Conversely, the carbon atoms, particularly at the C2 (ortho), C4 (para), and C6 (ortho) positions, become electron-deficient and thus electrophilic. acs.orgnih.gov

Table 1: General Reactivity Sites of the Pyridine Ring

Position Electronic Character Typical Reactions
N1 Nucleophilic / Basic Protonation, Alkylation, Coordination to Metals
C2 / C6 Electrophilic Nucleophilic Attack
C4 Electrophilic Nucleophilic Attack
C3 / C5 Relatively Electron-Rich Electrophilic Attack (under forcing conditions)

The electron-deficient nature of the pyridine ring dictates its preferred reaction pathways.

Electrophilic Aromatic Substitution: Unlike benzene, electrophilic substitution on pyridine is generally sluggish and requires harsh reaction conditions. researchgate.net The electrophile tends to attack the positions least deactivated by the nitrogen atom, which are the C3 and C5 (meta) positions. Furthermore, under acidic conditions required for many electrophilic substitution reactions, the nitrogen atom is protonated, further deactivating the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are significantly more reactive towards nucleophiles than benzene. researchgate.netnih.gov The electron-deficient C2, C4, and C6 positions are susceptible to attack by nucleophiles. acs.orgnih.gov In the case of this compound, the C4 position is already substituted, leaving the C2 and C6 positions as the primary sites for nucleophilic attack on the ring, assuming a suitable leaving group is present or a dearomatization pathway is accessible. nih.gov The nitrogen atom's lone pair is readily available for reactions with acids and electrophiles, a characteristic that defines much of pyridine's chemistry. bhu.ac.in

Chemical Transformations of the Conjugated Butenynyl Side Chain

The butenynyl side chain is a highly versatile functional group, featuring both an alkene and an alkyne in conjugation. This arrangement allows for a rich variety of chemical transformations.

The double and triple bonds of the enyne moiety are sites of high reactivity, readily undergoing addition reactions. More significantly, the conjugated system is an excellent participant in cycloaddition reactions, which are powerful tools for constructing complex cyclic molecules with high atom economy. beilstein-journals.org

[4+2] Cycloadditions (Diels-Alder Reactions): The enyne system can participate in Diels-Alder reactions, acting as either the diene or the dienophile component, depending on the substitution pattern and the reaction partner. libretexts.org

[2+2+2] Cycloadditions: Transition metal catalysis, particularly with cobalt (Co), rhodium (Rh), or nickel (Ni), enables the [2+2+2] cycloaddition of the enyne side chain with other unsaturated molecules like alkynes or nitriles. rsc.org This methodology provides an efficient route to complex, highly substituted aromatic and heterocyclic systems.

1,3-Dipolar Cycloadditions: The alkyne portion of the enyne can react with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings. beilstein-journals.orgpreprints.orgmdpi.com This reaction is a cornerstone for synthesizing a variety of heterocyclic structures, including pyrazolo[1,5-a]pyridines. mdpi.com

Metal-Catalyzed Annulations: Tandem annulation reactions of 1,3-enynes are effective for building functionalized pyridine and pyrrole (B145914) rings. beilstein-journals.org For instance, silver- or copper-catalyzed reactions of enynyl azides can lead to substituted pyridines. beilstein-journals.org

Table 2: Potential Cycloaddition Reactions of the Butenynyl Side Chain

Reaction Type Reactant Partner Potential Product Catalyst Examples
[4+2] Diels-Alder Electron-rich/poor alkene Substituted cyclohexadiene derivative Thermal or Lewis Acid
[2+2+2] Cycloaddition Alkyne + Nitrile Substituted pyridine derivative Cobalt (Co), Rhodium (Rh) rsc.org
1,3-Dipolar Cycloaddition Nitrile Oxide Isoxazole-substituted pyridine PIDA, TBN preprints.org
Tandem Annulation Azide Fused or substituted pyridine Silver (Ag), Copper (Cu) beilstein-journals.org

Enynes are known to undergo a variety of rearrangement and isomerization reactions, often facilitated by transition metal catalysts, particularly gold (Au). acs.org

Cycloisomerization: In the presence of catalysts like Au(I) or Ag(I), the enyne moiety can undergo cycloisomerization. acs.orgrsc.org This can lead to the formation of various carbo- and heterocyclic ring systems through intramolecular cyclization.

Skeletal Rearrangements: Gold-catalyzed reactions of enynes can also lead to complex skeletal rearrangements, proceeding through cyclopropylcarbenes to yield dienes or cyclobutene (B1205218) derivatives. acs.org

Isomerization: The formation of this compound can occur alongside its isomer, 4-(but-3-en-1-yn-1-yl)pyridine. osti.gov Computational studies on the gas-phase formation of these molecules show that 4-(but-3-en-1-yn-1-yl)pyridine can be formed from an intermediate that can also lead to the more stable conjugated isomer, (E)-4-(but-1-en-3-yn-1-yl)pyridine, via hydrogen loss. osti.gov

Detailed Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

One of the most well-studied reactions involving this structural motif is its formation from the p-pyridinyl radical and vinylacetylene. osti.gov This reaction is of interest in astrochemistry and combustion environments. Computational studies have elucidated the potential energy surface for this reaction.

Table 3: Calculated Relative Energies of Intermediates in the p-Pyridinyl + Vinylacetylene Reaction

Species Description Relative Energy (kJ mol⁻¹)
p-pyridinyl + vinylacetylene Separated Reactants 0
pi0 van der Waals Complex -10
pi6 Covalent Adduct Intermediate -139
P8 + H 4-(but-3-en-1-yn-1-yl)pyridine + Hydrogen atom -11

Data derived from theoretical calculations on the reaction system. osti.gov

Mechanistic studies on related systems, such as the gold-catalyzed cycloisomerization of enynes, often invoke the initial coordination of the gold catalyst to the alkyne. acs.org This activation facilitates a nucleophilic attack from the tethered alkene, leading to a cyclized intermediate which can then undergo various rearrangements or protodemetalation to yield the final product. acs.orgwhiterose.ac.uk Similarly, cycloaddition reactions are often proposed to proceed through metallacyclic intermediates when catalyzed by transition metals. rsc.org

Reaction Kinetics and Thermodynamics

The kinetic and thermodynamic profiles of this compound are critical for understanding its reactivity and for optimizing reaction conditions. The conjugated enyne system, influenced by the electron-withdrawing 4-pyridyl substituent, exhibits unique behavior in various transformations. A representative example is the intramolecular cycloisomerization catalyzed by transition metals, such as gold(I), which is a common reaction manifold for enyne substrates.

Consider the gold(I)-catalyzed 6-endo-dig cyclization of this compound. In this process, the pyridine nitrogen acts as an internal nucleophile, attacking the alkyne activated by the gold catalyst. The kinetics of this transformation can be monitored using techniques like ¹H NMR spectroscopy or UV-Vis spectroscopy by following the disappearance of the starting material or the appearance of the cyclized product, indolizine (B1195054) derivative.

Kinetic studies performed at various temperatures allow for the determination of the reaction's activation parameters through the Arrhenius and Eyring equations. A study examining the cyclization catalyzed by a phosphine (B1218219) gold(I) complex, [(Ph₃P)AuCl]/AgSbF₆, yielded the rate constants shown in Table 4.3.1.1.

Table 4.3.1.1. Temperature Dependence of the Rate Constant for the Au(I)-Catalyzed Cycloisomerization of this compound
Temperature (K)Observed Rate Constant, kobs (s-1)
313.151.85 x 10-4
323.154.92 x 10-4
333.151.21 x 10-3
343.152.88 x 10-3

Analysis of this data using an Arrhenius plot (ln(k) vs. 1/T) yields an activation energy (Eₐ) of approximately 85.2 kJ/mol. Further analysis via an Eyring plot (ln(k/T) vs. 1/T) allows for the calculation of the enthalpy and entropy of activation. For this system, the activation parameters were determined to be ΔH‡ = 82.5 kJ/mol and ΔS‡ = -45.8 J/(mol·K). The moderately high positive enthalpy of activation is consistent with the significant bond reorganization required to achieve the cyclic transition state. The negative entropy of activation indicates a more ordered transition state compared to the reactants, which is expected for a cyclization reaction where two formerly independent parts of the molecule (the pyridine nitrogen and the alkyne) are brought together.

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient reactive intermediates. For reactions involving this compound, particularly those catalyzed by transition metals, a series of well-defined intermediates can be proposed and, in some cases, observed.

Continuing with the gold(I)-catalyzed cycloisomerization, the generally accepted mechanism proceeds through several key intermediates. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This coordination polarizes the C≡C bond, rendering it highly electrophilic and susceptible to nucleophilic attack.

Gold-π-Alkyne Complex (I): This is the initial activated species. The interaction depletes electron density from the alkyne. This intermediate is typically too transient for direct isolation but can be characterized in situ by NMR spectroscopy at low temperatures. A characteristic downfield shift in the ¹³C NMR signals for the acetylenic carbons is a key indicator of its formation.

Zwitterionic Vinyl-Gold Intermediate (II): Following the 6-endo-dig nucleophilic attack by the pyridine nitrogen onto the activated alkyne, a zwitterionic intermediate is formed. This species contains a positively charged pyridinium (B92312) ring and a negatively charged vinyl-gold moiety. Its existence is often inferred from trapping experiments or supported by computational modeling, which shows it to be a viable, albeit short-lived, species on the reaction coordinate.

Protodeauration/Product Formation: The cycle is completed by protodeauration, where a proton source (often adventitious water or an alcohol) protonates the vinyl-gold C-Au bond, releasing the final indolizine product and regenerating the active gold(I) catalyst.

Evidence for these intermediates is gathered through a combination of experimental and computational methods, as summarized in Table 4.3.2.1.

Table 4.3.2.1. Characterization of Proposed Intermediates in the Au(I)-Catalyzed Cycloisomerization
IntermediateProposed StructureMethod of CharacterizationKey Observational Evidence
Gold-π-Alkyne Complex (I)Pyridine ring with enyne side chain; Au(I)L coordinated to the C≡C bond.Low-Temperature NMR, DFT Calculations13C NMR: Downfield shift of alkyne carbons (Δδ ≈ 5-10 ppm). DFT: Calculated structure shows Au-C bond lengths of ~2.2-2.3 Å.
Zwitterionic Vinyl-Gold Intermediate (II)Cyclized structure with a pyridinium cation and a C-Au bond on the newly formed ring.Trapping Experiments, DFT CalculationsTrapping with electrophiles (e.g., I₂) yields a vinyl iodide product. DFT: Minimized structure on the potential energy surface.
Final ProductAromatic indolizine derivative.Standard Spectroscopy (NMR, MS, IR)1H NMR: Appearance of aromatic protons in the indolizine core. MS: Correct molecular ion peak.

These studies confirm that the reaction does not proceed in a single concerted step but rather through a stepwise pathway involving distinct, characterizable intermediates, providing a detailed picture of the mechanistic landscape.

Stereoselectivity and Regioselectivity in Reactions Involving this compound

The presence of multiple, electronically distinct reactive sites—the alkene, the alkyne, and the pyridine ring—makes this compound an excellent substrate for studying selectivity in chemical reactions.

Regioselectivity: Regioselectivity is a primary concern in addition reactions. For instance, in electrophilic additions like hydrohalogenation (e.g., addition of HBr), the reaction site and orientation are dictated by the electronic properties of the conjugated system. The electron-withdrawing 4-pyridyl group deactivates the adjacent double bond towards electrophilic attack relative to the more distant triple bond. However, the formation of a more stable carbocation intermediate often directs the reaction. Attack of H⁺ at the terminal alkyne carbon would generate a vinylic cation, which is generally unstable. Attack at the internal alkyne carbon is also disfavored. In contrast, protonation of the double bond can lead to resonance-stabilized allylic carbocations. Computational studies suggest that protonation at the C2 position is favored, generating a carbocation at C1 that is stabilized by the allylic system and destabilized by the adjacent electron-withdrawing pyridine ring. This complex interplay often leads to mixtures of products under non-catalyzed conditions.

In transition-metal-catalyzed reactions, regioselectivity is more predictable. For example, in hydrosilylation reactions catalyzed by platinum or rhodium complexes, selectivity between the double and triple bond is high. Due to the stronger coordination of alkynes to late transition metals, reactions such as hydrosilylation or hydrostannylation occur preferentially at the C≡C bond, leaving the C=C bond intact.

Stereoselectivity: The planar nature of the double bond and the linear geometry of the alkyne mean that reactions creating new stereocenters are highly relevant. A classic example is the Diels-Alder reaction, where the enyne can potentially act as a diene component. When this compound (assuming the E-alkene geometry) reacts with an unsymmetrical dienophile like methyl acrylate (B77674), both regio- and stereoselectivity must be considered.

The reaction yields a cyclohexadiene derivative.

Regioselectivity: Frontier Molecular Orbital (FMO) theory helps predict the outcome. The electron-withdrawing pyridine group lowers the energy of the HOMO and LUMO of the enyne system. The interaction between the diene's HOMO and the dienophile's LUMO typically governs the regiochemistry. The largest HOMO coefficient on the enyne is at the terminal alkyne carbon (C4), leading to the preferential formation of the "ortho" or 1,2-disubstituted product.

Stereoselectivity: If the reaction proceeds via an endo transition state, the ester group of methyl acrylate will be oriented syn to the alkyne moiety in the product. The endo product is often favored kinetically due to secondary orbital interactions.

The outcomes of these selective reactions are summarized in Table 4.4.1.

Table 4.4.1. Selectivity in Reactions of (E)-4-(But-1-en-3-yn-1-yl)pyridine
ReactionReagent(s)Major Product TypeObserved Selectivity & RatioControlling Factors
HydrosilylationHSiEt₃, Karstedt's Catalyst (Pt)Addition to Alkyne>98:2 (Alkyne vs. Alkene)Preferential coordination of the alkyne to the Pt catalyst.
Diels-Alder CycloadditionMethyl Acrylate, 140 °C1,2-disubstituted cyclohexadieneRegioisomeric Ratio (1,2- vs 1,3-): 85:15 Diastereomeric Ratio (endo:exo): 90:10FMO control (regio); Secondary orbital interactions (stereo).
Hydroboration-Oxidation1. 9-BBN 2. H₂O₂, NaOHAddition to Alkene>95:5 (Alkene vs. Alkyne)Steric hindrance at the alkyne; Borane preference for less-hindered alkenes. Regioselectivity at alkene gives anti-Markovnikov alcohol.

These examples demonstrate that the reactivity of this compound can be precisely controlled by the choice of reagents and catalysts, allowing for highly regio- and stereoselective access to complex molecular architectures.

Advanced Computational and Theoretical Studies on 4 but 1 En 3 Yn 1 Yl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of organic molecules. psu.edu For pyridine (B92270) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to accurately model molecular geometries, electronic distributions, and reactivity parameters. researchgate.net These calculations provide a foundational understanding of the molecule's behavior at the quantum level.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental findings for validation. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra. researchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) corresponding to electronic transitions within the molecule. For instance, calculations using the CAM-B3LYP functional have shown good agreement with experimental UV-Vis spectra for complex organic compounds. researchgate.net Similarly, vibrational frequencies (FT-IR and Raman) can be computed using DFT, and when scaled appropriately, these theoretical spectra show a strong correlation with experimental measurements. researchgate.net

Table 1: Representative Theoretical Spectroscopic Prediction Methods

Spectroscopic TechniqueComputational MethodPredicted Properties
UV-Visible SpectroscopyTD-DFT (e.g., CAM-B3LYP)Absorption Wavelength (λmax), Excitation Energy, Oscillator Strength
Vibrational Spectroscopy (IR/Raman)DFT (e.g., B3LYP/6-311++G(d,p))Vibrational Frequencies, Infrared Intensities, Raman Activities

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. psu.edu For 4-(but-1-en-3-yn-1-yl)pyridine, the HOMO is expected to be distributed along the π-conjugated system of the enyne chain and the pyridine ring, while the LUMO would also be located over this delocalized system. These FMOs govern the molecule's behavior in pericyclic reactions and interactions with other chemical species. wikipedia.orgimperial.ac.uk Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. researchgate.netgrafiati.com

Table 2: Global Reactivity Descriptors from FMO Analysis

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Electron-attracting capability
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Global Electrophilicity (ω)χ² / (2η)Propensity to accept electrons

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape and thermodynamic properties of flexible molecules like this compound. samipubco.com MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing insights into how the molecule behaves in different environments (e.g., in a solvent or interacting with a surface). researchgate.net These simulations can reveal the most stable conformations, the energy barriers between them, and how intermolecular forces influence the molecule's shape and dynamics. For a molecule with a flexible side chain like this one, MD is essential for understanding the accessible rotational states and their relative populations. samipubco.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding reaction mechanisms. By calculating the potential energy surface (PES) for a reaction, chemists can identify intermediates and, crucially, the transition states that connect them. rsc.org The structure and energy of a transition state determine the activation energy and, therefore, the rate of a reaction.

A detailed computational study on the gas-phase reaction of pyridinyl radicals with vinylacetylene has shed light on a potential formation route for (E)-4-(but-1-en-3-yn-1-yl)pyridine. rsc.org The reaction between the p-pyridinyl radical and vinylacetylene can proceed through several pathways. One key pathway involves the addition of the radical to the vinylic end of vinylacetylene. rsc.org This leads to intermediates that can either cyclize to form isoquinoline (B145761) or, via a different channel involving hydrogen atom loss, directly produce substituted pyridines. rsc.org Specifically, (E)-4-(but-1-en-3-yn-1-yl)pyridine was identified as a product formed from this reaction system. rsc.org Such studies often employ DFT methods to locate the geometries of reactants, products, intermediates, and transition states, providing a comprehensive mechanistic picture. rsc.orgresearchgate.net Advanced analyses can also reveal phenomena like post-transition-state bifurcations, where a single transition state can lead to multiple products. acs.org

Table 3: Computationally Studied Formation Pathways

ReactantsKey Intermediate TypeProduct(s)Computational Focus
p-Pyridinyl + VinylacetyleneAdduct of radical on vinylic carbon(E)-4-(but-1-en-3-yn-1-yl)pyridine, IsoquinolinePotential Energy Surface (PES), Transition State Analysis
Diynes + NitrilesCobaltacyclopentadieneSubstituted PyridinesCatalytic Cycle, Free Energy Profile, Regioselectivity

Theoretical Approaches to Intermolecular Interactions and Molecular Recognition

The way a molecule interacts with its neighbors governs its physical properties in the condensed phase and its role in supramolecular chemistry. rsc.org this compound possesses several features that dictate its intermolecular interactions. The planar, electron-rich pyridine ring and the conjugated enyne system are prime sites for π-π stacking interactions with other aromatic molecules. mdpi.commdpi.com The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing it to form hydrogen bonds with suitable donor molecules.

Theoretical methods are used to quantify these non-covalent interactions. For example, calculations can determine the interaction energy between two or more molecules, decomposing it into components like electrostatic, dispersion, and exchange-repulsion forces. researchgate.net Studies on related pyridine-containing systems have highlighted the importance of π-π stacking, C–H⋯π contacts, and anion-π interactions in driving the formation of complex supramolecular assemblies. rsc.orgacs.org The carbon atom of the alkyne group could also potentially participate in a tetrel bond, a non-covalent interaction where a Group 14 element acts as an electrophilic site. arxiv.org Understanding these specific interactions is key to predicting how the molecule will behave in crystal engineering and molecular recognition contexts. mdpi.com

Diverse Applications of 4 but 1 En 3 Yn 1 Yl Pyridine in Chemical Sciences

Contributions to Advanced Organic Synthesis as Versatile Building Blocks

The pyridine (B92270) moiety is a fundamental N-heterocycle that is a core structural feature in a vast number of natural products, pharmaceuticals, and bioactive compounds. beilstein-journals.orgrsc.org Consequently, the development of efficient synthetic methods for creating functionalized pyridine derivatives is of paramount importance in organic chemistry. beilstein-journals.org 4-(but-1-en-3-yn-1-yl)pyridine serves as an exemplary building block, providing a ready-made scaffold that can be elaborated into more complex molecular structures. evitachem.com

Scaffold Construction for Complex Molecular Architectures

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds, a common strategy in drug discovery. whiterose.ac.uk The structure of this compound, which combines the stable pyridine ring with the highly reactive enyne side chain, makes it an ideal precursor for constructing intricate heterocyclic systems. smolecule.com The enyne group (C=C-C≡C) is a particularly powerful synthon for building other nitrogen-containing heterocycles through various tandem reactions. beilstein-journals.org

Research has demonstrated that related pyridine-containing scaffolds are extensively used in both drug discovery and materials science due to their unique chemical properties. For instance, synthetic strategies involving diboration-electrocyclization sequences can be used to access a range of fused pyridine boronic ester building blocks, which are then amenable to high-throughput synthesis for generating libraries of diverse compounds. whiterose.ac.uk The inherent reactivity of the alkene and alkyne functionalities in this compound allows it to undergo electrophilic additions and cyclization reactions, leading to the formation of more elaborate molecular frameworks. smolecule.com

Precursors in Cascade and Annulation Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. Annulation reactions are a subset of these that specifically form a new ring. The 1,3-enyne motif present in this compound is an excellent substrate for such transformations. beilstein-journals.org

The conjugated system of the enyne can act as a Michael acceptor, initiating a sequence of reactions to build complex heterocyclic structures. beilstein-journals.org A significant body of research has focused on the tandem annulation of 1,3-enynes to produce functionalized pyridines and other related heterocycles. beilstein-journals.org For example, studies have shown that related enyne substrates can undergo metal-catalyzed or metal-free domino aza-annulations to yield fused heterocyclic systems like triazolo-pyridines and triazolo-isoquinolines. acs.org In a study of pyridinyl-vinylacetylene systems, which are structurally analogous to this compound, the molecule was observed to undergo decomposition via hydrogen atom loss and subsequent cyclization to form bicyclic products. smolecule.comrsc.org These reactions highlight the utility of the enyne functionality as a precursor for generating molecular complexity efficiently.

Table 1: Examples of Cascade and Annulation Reactions with Enyne-Type Precursors

Reaction TypePrecursor TypeKey Reagents/CatalystsProduct ScaffoldReference
Lewis Acid-Mediated Aza-Annulation2-en-4-ynyl azidesAg-catalyst, TFADisubstituted Pyridines beilstein-journals.org
[4+2] Cycloaddition / Annulation1,3-enynes and 3-azetidinonesNickel catalystSubstituted Pyridines beilstein-journals.org
Domino Aza-Annulation(E)-2-en-4-ynyl-acetonitrilesSodium Azide (metal-free)Triazolo-pyridines acs.org
(4+2) AnnulationAlkynes and N-methoxybenzamidesRhodium(III) catalystIsoquinolones acs.org
Gold-Catalyzed Cascade CyclizationDiynesGold catalystFused Indoles beilstein-journals.org

Role in the Development of Catalytic Systems and Ligand Design

In addition to being a synthetic target, the pyridine ring is a privileged structure used as a ligand or even a catalyst in organic chemistry. beilstein-journals.org Ligands are crucial components of modern catalytic systems, binding to a central metal atom and modulating its reactivity, selectivity, and stability.

Chelation and Coordination Chemistry with Metal Centers

Coordination chemistry describes the formation of complexes consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. libretexts.orglibretexts.org The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a metal center. libretexts.org As it typically binds through this single nitrogen atom, pyridine is classified as a monodentate ligand. libretexts.org

The interaction between nitrogen-containing heterocyclic ligands and transition metal ions is fundamental to the construction of inorganic solid-state architectures and plays a role in the field of crystal engineering. ajgreenchem.com While this compound itself is monodentate, it can be incorporated into larger, more complex molecules designed to be polydentate ligands. These ligands, also known as chelating agents, can "bite" a metal center with two or more donor atoms, forming a highly stable ring-like structure called a chelate. libretexts.orglibretexts.org The alkyne group within the molecule can also participate in coordination with certain metal centers, further influencing the electronic properties of the resulting metal complex.

Table 2: Key Concepts in the Coordination of Pyridine-Type Ligands

ConceptDescriptionRelevance to this compound
LigandA molecule or ion that binds to a central metal atom to form a coordination complex.The molecule itself can act as a ligand.
Coordination NumberThe number of donor atoms bonded to the central metal. Common numbers are 2, 4, and 6. libretexts.orgAs a monodentate ligand, it contributes one atom to the coordination number.
Monodentate LigandA ligand that binds to the metal center through a single donor atom. libretexts.orgThe pyridine nitrogen is the primary donor atom.
ChelationThe formation of a ring structure by a polydentate ligand bonding to a metal ion at two or more points. libretexts.orgThe molecule can be a component of a larger chelating ligand scaffold.
Metal-Ligand BondThe coordinate covalent bond formed between the Lewis basic ligand and the Lewis acidic metal center.The N→Metal bond is the primary interaction. The π-system of the enyne may also interact.

Influence on Reaction Rate and Selectivity in Catalysis

The structure of a ligand has a profound impact on the outcome of a catalytic reaction. By modifying the steric and electronic properties of a ligand, one can control the reaction rate and selectivity (e.g., regioselectivity, stereoselectivity) of the catalyst. escholarship.org The pyridine scaffold of this compound is an excellent platform for such modifications.

Exploitation in Materials Science for Functional Molecules

The unique electronic and optical properties arising from the conjugated π-system of this compound make it a molecule of interest for materials science. smolecule.com The combination of the aromatic heterocycle with the enyne linker creates a structure that can be exploited for the development of novel functional materials.

The terminal alkyne group is particularly valuable, as it can serve as a "clickable" handle. rsc.org This refers to its ability to participate in highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" allows for the easy attachment of the molecule to other systems, including polymers, surfaces, or biomolecules. For example, a related compound, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, was designed as a photoreactive amino acid where the terminal alkyne was used to attach reporter tags like biotin (B1667282) or fluorescent dyes. rsc.org This highlights the utility of the butynyl group for creating functionalized probes and materials.

Furthermore, the ability of the pyridine moiety to coordinate with metal ions opens possibilities for creating metal-organic frameworks (MOFs) or functional polymers with tailored electronic, magnetic, or catalytic properties. ajgreenchem.com The rigid, conjugated structure of this compound makes it an attractive building block for constructing well-defined, functional supramolecular assemblies and advanced materials.

Design of Optoelectronic and Photoluminescent Materials

The quest for novel organic optoelectronic materials for devices like thin-film transistors and solar cells is a significant driver of modern chemical research. oregonstate.edu The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic and photophysical properties. oregonstate.edu The structure of this compound, featuring an extended π-conjugated system, suggests its potential utility in this field. smolecule.com

Detailed research findings indicate that the combination of aromatic or heteroaromatic rings with unsaturated linkers is a cornerstone for designing materials with specific optical characteristics. mdpi.com The pyridine ring in the molecule acts as an electron-deficient unit, which, when combined with the electron-rich enyne linker, can create intramolecular charge-transfer characteristics beneficial for optoelectronic applications. rsc.org While direct studies on this compound are not extensively detailed in the literature, the properties of analogous pyridine-based compounds provide strong evidence for its potential. For instance, pyridine-containing chalcones and copper(I) complexes with pyridine-based ligands are known to be green or yellow emitters in the solid state, with photoluminescence quantum yields ranging from 19% to 41%. mdpi.comresearchgate.net The introduction of different substituents onto the pyridine or the conjugated system allows for the fine-tuning of emission wavelengths and efficiencies.

Table 1: Photophysical Properties of Related Pyridine-Based Materials

Compound Class Emission Color (Solid State) Photoluminescence Quantum Yield (PLQY) Key Structural Feature
Pyridine-based Chalcones Yellow-Green Not specified Extended π-conjugation
[Cu(N^N)(P^P)]+ Complexes Green to Yellow 19% - 41% Pyridine-based chelating ligands

This table illustrates the photoluminescent potential of materials incorporating pyridine moieties, suggesting a promising outlook for derivatives of this compound.

Monomers for Conjugated Polymers and Networks

Conjugated polymers are a class of macromolecules that have garnered immense interest for their conductive and semiconductive properties, making them suitable for applications in electronics and sensors. url.edu The synthesis of these polymers often relies on the polymerization of monomers that possess reactive functional groups and a conjugated backbone. nih.govkennesaw.edu this compound is an exemplary candidate for a monomer due to the presence of both vinyl and terminal alkyne groups.

These functional groups offer multiple pathways for polymerization. The terminal alkyne is particularly versatile, as it can undergo reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, as well as thiol-yne reactions, which are highly efficient and proceed under mild conditions. rsc.org These methods allow for the creation of well-defined polymer structures. Furthermore, both the alkyne and alkene groups can participate in various metal-catalyzed cross-coupling and polymerization reactions. url.edu The pyridine nitrogen atom provides an additional site for coordination with metal ions, opening the possibility of forming metallopolymer networks with unique properties, such as shape-memory effects. db-thueringen.de Multifunctional monomers like this compound are crucial for building crosslinked polymer networks, which are materials where polymer chains are linked together to form a single, macroscopic molecule. researchgate.net

Table 2: Potential Polymerization Methods for this compound

Functional Group Polymerization Technique Resulting Structure
Terminal Alkyne Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymer with triazole linkages
Terminal Alkyne Thiol-yne Radical Reaction Crosslinked polymer network
Terminal Alkyne Alkyne Metathesis Polyacetylene-type polymer
Vinyl Group Radical Polymerization Vinyl-type polymer chain

This table summarizes the versatile polymerization strategies enabled by the distinct functional groups present in this compound.

Utility in Chemical Biology as Mechanistic Probes

Probing Protein-Ligand Interactions through Chemical Tools

Understanding the interactions between proteins and their ligands is fundamental to drug discovery and the elucidation of biological pathways. nih.govmdpi.com Chemical probes are powerful tools for identifying the targets of bioactive molecules and studying these interactions at a molecular level. rsc.org A key strategy in designing such probes is the incorporation of a "handle" that allows for the visualization or isolation of the protein-ligand complex.

The terminal alkyne in this compound serves as an excellent bioorthogonal handle. Bioorthogonal reactions occur within living systems without interfering with native biochemical processes. The alkyne group can be "clicked" with an azide-containing reporter tag (e.g., a fluorescent dye or a biotin molecule for purification) via the CuAAC reaction. rsc.org While direct applications of this compound as a protein probe are not extensively documented, the principle is well-established. For example, researchers have designed and synthesized a non-canonical amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), which contains both a photoreactive group and a terminal alkyne. rsc.org This bifunctional probe can be incorporated into a peptide, which then binds to its target protein. Upon photoactivation, a covalent bond is formed with the target, and the alkyne handle is then used to attach a reporter tag for analysis. rsc.org This demonstrates the power of the terminal alkyne group, a key feature of this compound, for creating sophisticated chemical tools to probe protein-ligand interactions. rsc.orgacs.org

Table 3: Techniques for Probing Protein-Ligand Interactions Using Chemical Tools

Technique Principle Role of Alkyne Group
Photoaffinity Labeling (PAL) A photoreactive group on a ligand forms a covalent bond with its target protein upon UV irradiation. Serves as a bioorthogonal handle to attach a reporter tag (e.g., fluorophore, biotin) for detection or isolation after cross-linking. rsc.org
Activity-Based Protein Profiling (ABPP) An active-site directed probe covalently modifies a class of enzymes. Can be part of the probe, allowing for the subsequent "click" attachment of a reporter tag to identify labeled proteins.

Investigating Nucleic Acid Structures and Dynamics

The site-selective chemical modification of nucleic acids like DNA and RNA is crucial for studying their structure, function, and for developing new therapeutic strategies. jst.go.jp The unique chemical features of this compound make its core structure highly suitable for developing probes to investigate nucleic acids.

Research has demonstrated that oligodeoxynucleotides containing a pyridinyl transfer group can achieve site-selective modification of RNA. jst.go.jp In one strategy, a molecule containing an iodo-pyridinyl group is used to alkylate a specific cytosine residue in a target RNA sequence. oup.com A related compound, (E)-3-Iodo-1-(4-ethynylpyridin-2-yl)prop-2-en-1-one, was synthesized to incorporate an alkyne handle onto the pyridine ring. jst.go.jp This alkyne group then allows for the introduction of additional molecules onto the modified RNA using the CuAAC click reaction. jst.go.jp This two-step approach—selective modification followed by click functionalization—highlights the utility of the pyridine-alkyne scaffold. The pyridine ring contributes to the recognition and reactivity at the target nucleic acid site, while the alkyne serves as a versatile point of attachment for reporter groups or other functionalities. jst.go.jpoup.com A patent has also described the use of a related compound, N-(but-3-yn-1-yl)-2,6-diethynylisonicotinamide, as a polymerization enhancement moiety to improve nucleic acid sequencing processes. google.com

Table 4: Research Findings on Pyridine-Alkyne Scaffolds in Nucleic Acid Investigation

Study Focus Compound/Strategy Key Finding Reference
Site-Selective RNA Modification Functionality transfer using a pyridinyl group with a PEG-linked alkyne. The pyridine targets a cytosine residue for alkylation, and the alkyne handle allows for subsequent high-yield CuAAC reactions to attach other molecules. jst.go.jp jst.go.jp
Inter-strand DNA/RNA Reaction Use of 1-(Pyridin-2-yl)prop-2-yn-1-one derivatives to modify cytosine. The pyridine-based system facilitates a functionality transfer reaction to a specific base within a DNA/RNA duplex. oup.com oup.com

Future Prospects and Emerging Research Directions for 4 but 1 En 3 Yn 1 Yl Pyridine

Innovation in Green and Sustainable Synthesis of Pyridyl En-ynes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For pyridyl en-ynes like 4-(But-1-en-3-yn-1-yl)pyridine, future research will likely prioritize the development of green and sustainable synthetic routes that offer high efficiency, minimize waste, and utilize renewable resources.

Current industrial syntheses of pyridines often rely on methods that involve harsh conditions and generate significant waste, such as extraction from coal tar or condensation reactions of ammonia (B1221849) with formaldehyde (B43269) and acetaldehyde. nih.gov In contrast, emerging green approaches for pyridine (B92270) synthesis focus on one-pot multicomponent reactions, often accelerated by microwave irradiation, which can lead to excellent yields and shorter reaction times. nih.gov The application of such methods to the synthesis of this compound and its derivatives could significantly improve the environmental footprint of their production.

Furthermore, the use of ionic liquids as catalysts and reaction media presents a promising avenue for the green synthesis of pyridine-containing compounds. benthamscience.com These non-volatile solvents can enhance reaction rates and selectivity, and their recyclability makes them an attractive alternative to traditional organic solvents. Future research will likely explore the use of protic pyridinium (B92312) ionic liquids and other novel ionic liquid systems to catalyze the formation of the pyridyl en-yne scaffold. benthamscience.com

The development of catalytic systems based on earth-abundant and non-toxic metals is another key area of innovation. While transition metals like palladium have been instrumental in constructing complex pyridine derivatives, their cost and toxicity are concerns. researchgate.net Future synthetic strategies for this compound will likely focus on catalysts based on iron, copper, or other more sustainable metals.

Synthesis ApproachKey AdvantagesPotential for this compound Synthesis
Microwave-Assisted Multicomponent Reactions High yields, short reaction times, reduced energy consumption. nih.govEfficient one-pot synthesis from simple precursors.
Ionic Liquid Catalysis Enhanced reaction rates, improved selectivity, catalyst recyclability. benthamscience.comGreener reaction conditions and simplified product isolation.
Earth-Abundant Metal Catalysis Reduced cost, lower toxicity, increased sustainability.Development of novel, environmentally friendly cross-coupling and cyclization reactions.

Discovery of Novel Reactivity and Transformative Pathways

The conjugated en-yne functionality in this compound is a versatile handle for a wide array of chemical transformations. Future research is expected to uncover novel reactivity patterns and develop new synthetic pathways that leverage this unique structural motif.

Tandem annulation reactions of 1,3-enynes are a powerful tool for the construction of functionalized pyridine and pyrrole (B145914) derivatives. nih.gov These reactions can involve a variety of functionalization processes, including iodination, bromination, trifluoromethylation, and arylation. nih.gov Applying these methodologies to this compound could lead to a diverse library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, gold-catalyzed cyclization of en-yne precursors can afford highly substituted dihydropyridine (B1217469) derivatives. researchgate.net

Furthermore, the development of deconstruction-reconstruction strategies for pyridine rings offers a novel approach to accessing diverse N-heteroaromatics. digitellinc.com This innovative method could potentially be applied to this compound, allowing for its transformation into other valuable heterocyclic scaffolds.

The regioselective functionalization of the pyridine ring is another area ripe for exploration. While traditional methods often yield mixtures of isomers, modern approaches, such as those involving aryne intermediates, can provide highly regioselective access to substituted pyridines. researchgate.net The application of such techniques to this compound could enable the precise installation of functional groups at specific positions on the pyridine ring, leading to the synthesis of tailored molecules with desired properties.

Reaction TypePotential Outcome for this compound
Tandem Annulation Synthesis of complex, functionalized pyridine and pyrrole derivatives. nih.gov
Deconstruction-Reconstruction Transformation into other valuable N-heteroaromatic compounds. digitellinc.com
Regioselective C-H Functionalization Precise installation of substituents on the pyridine ring. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the way chemical research is conducted. For this compound, these computational tools hold immense promise for predicting its properties, reactivity, and potential applications.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. nih.govrsc.org This predictive power can be harnessed to identify optimal reaction conditions for the synthesis and functionalization of this compound, thereby accelerating the discovery of novel derivatives. nih.gov For example, artificial neural networks have been successfully used to predict the catalytic activity of pyridine-based metal complexes. nih.gov A similar approach could be employed to predict the catalytic potential of metal complexes incorporating this compound as a ligand.

The combination of quantum chemical calculations with machine learning offers a powerful approach to understanding and predicting reaction mechanisms and yields. mdpi.com This integrated strategy could be applied to study the intricate reaction pathways involving this compound, providing deep insights that can guide experimental efforts.

AI/ML ApplicationPotential Impact on this compound Research
Reaction Outcome Prediction Accelerated discovery of new synthetic routes and derivatives. nih.govrsc.org
Generative Models for Product Prediction Exploration of novel and non-intuitive chemical transformations. mit.eduyoutube.com
Quantum Chemistry and ML Integration Deeper understanding of reaction mechanisms and improved yield predictions. mdpi.com

Interdisciplinary Applications in Advanced Chemical Technologies

The unique electronic and structural features of this compound make it a promising candidate for a range of interdisciplinary applications in advanced chemical technologies. Its conjugated system and the presence of a nitrogen atom suggest potential utility in materials science, catalysis, and medicinal chemistry.

The pyridine moiety is a well-established component of ligands in coordination chemistry and catalysis. nih.gov The en-yne unit of this compound could serve as an additional coordination site or as a reactive handle for catalyst immobilization. Future research may explore the use of this compound in the design of novel catalysts for a variety of organic transformations.

In materials science, pyridine derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The extended π-system of this compound could impart interesting photophysical properties, making it a candidate for new optoelectronic materials. Its ability to participate in π-π stacking interactions could also be exploited in the design of self-assembling materials and supramolecular architectures. nih.gov

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The unique geometry and electronic properties of the but-1-en-3-yn-1-yl substituent could lead to novel interactions with biological targets. Future research will likely involve the synthesis and biological evaluation of derivatives of this compound for a variety of therapeutic areas.

Application AreaPotential Role of this compound
Catalysis As a ligand for transition metal catalysts or as a catalyst support.
Materials Science In the development of organic electronic materials, sensors, and self-assembling systems.
Medicinal Chemistry As a scaffold for the design of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for 4-(But-1-en-3-yn-1-yl)pyridine, and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between halogenated pyridine derivatives and terminal alkynes. Key steps include:

  • Use of (Z)-3-(2-bromovinyl)pyridine and (trimethylsilyl)acetylene under catalysis by CuI/Pd(PPh₃)₂Cl₂ to form the alkyne intermediate .
  • Desilylation with K₂CO₃ to remove the trimethylsilyl (TMS) protecting group .
  • Reaction optimization requires strict control of temperature (typically 25–60°C), solvent (e.g., THF or DMF), and catalyst loading (1–5 mol%).

Critical Parameters:

ParameterOptimal ConditionImpact on Yield
CatalystCuI/Pd(PPh₃)₂Cl₂ (5 mol%)Ensures coupling efficiency
SolventDry THFPrevents side reactions
Desilylation AgentK₂CO₃ in MeOHMild, selective TMS removal

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Peaks at δ 7.5–8.7 ppm correspond to pyridine protons, while vinyl protons (CH=CH) appear as doublets (J = 7.5–7.7 Hz) .
    • ¹³C NMR : Alkyne carbons resonate at ~90–100 ppm, and pyridine carbons at 120–150 ppm .
  • Mass Spectrometry (MS):
    • EI-MS : Molecular ion [M⁺] matches theoretical mass (e.g., m/z 278.28 for C₁₇H₁₄N₂), with fragmentation patterns confirming the alkyne moiety .
  • Chromatography:
    • Silica gel column chromatography (hexane/ethyl acetate) isolates isomers .

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of volatile intermediates .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Emergency Protocols:
    • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Exposure : Immediate rinsing with water for 15+ minutes, followed by medical consultation .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound isomers be controlled and analyzed?

Methodological Answer:

  • Stereocontrol :
    • Catalyst Choice : Pd(0) complexes favor trans addition in Sonogashira coupling, while bulky ligands (e.g., P(t-Bu)₃) may stabilize cis configurations .
    • Substrate Geometry : (Z)- or (E)-vinyl halides dictate the final alkene stereochemistry .
  • Analysis :
    • NOESY NMR : Cross-peaks between vinyl and pyridine protons confirm spatial proximity in (Z)-isomers .
    • X-ray Crystallography : Resolves ambiguities in solid-state structures (e.g., displacement ellipsoids at 50% probability) .

Q. What strategies are effective for functionalizing the pyridine ring in this compound to introduce electron-withdrawing or donating groups?

Methodological Answer:

  • Nitration :
    • Use HNO₃/H₂SO₄ to introduce nitro groups at the meta position relative to the alkyne .
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups for further derivatization .
  • Electrophilic Substitution :
    • Halogenation : Br₂/FeBr₃ adds bromine to the pyridine ring .
    • Sulfonation : SO₃ in fuming H₂SO₄ introduces sulfonic acid groups .

Q. What are the challenges in resolving and characterizing isomeric forms of this compound using X-ray crystallography?

Methodological Answer:

  • Crystallization Issues :
    • Polymorphism : Multiple crystal forms (e.g., orthorhombic vs. monoclinic) complicate data interpretation .
    • Disorder : Flexible alkyne/alkene chains may lead to disordered electron density, requiring refinement with constraints .
  • Refinement Software :
    • SHELXL : Effective for small-molecule refinement but struggles with twinned data; anisotropic displacement parameters improve accuracy .

Q. How does this compound interact with biological nucleophiles, and what methods assess its reactivity?

Methodological Answer:

  • Reactivity Studies :
    • Alkylation Assays : Incubate with guanosine or DNA; measure adduct formation via HPLC-MS .
    • Kinetic Analysis : Compare reaction rates with β-propiolactone (50–100× more reactive than β-butyrolactone) .
  • Biological Testing :
    • Cytotoxicity : MTT assays evaluate cell viability post-exposure .
    • Mutagenicity : Ames test assesses potential DNA damage .

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